Methyl [4-(allyloxy)-3-chlorophenyl]acetate

Pharmaceutical Impurity Profiling Analytical Method Development Quality Control (QC)

Methyl [4-(allyloxy)-3-chlorophenyl]acetate (CAS 23918-07-2), also known as Alclofenac methyl ester, is a phenylacetate derivative with the molecular formula C₁₂H₁₃ClO₃ and a molecular weight of 240.68 g/mol. This compound is the methyl ester derivative of Alclofenac, a withdrawn non-steroidal anti-inflammatory drug (NSAID) characterized by a 3-chloro-4-allyloxyphenyl substitution pattern on the phenylacetic acid core.

Molecular Formula C12H13ClO3
Molecular Weight 240.68 g/mol
CAS No. 23918-07-2
Cat. No. B056724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl [4-(allyloxy)-3-chlorophenyl]acetate
CAS23918-07-2
Synonyms3-Chloro-4-(2-propen-1-yloxy)benzeneacetic Acid Methyl Ester;  [4-(Allyloxy)-3-chlorophenyl]acetic Acid Methyl Ester;  3-Chloro-4-(2-propenyloxy)benzeneacetic Acid Methyl Ester
Molecular FormulaC12H13ClO3
Molecular Weight240.68 g/mol
Structural Identifiers
SMILESCOC(=O)CC1=CC(=C(C=C1)OCC=C)Cl
InChIInChI=1S/C12H13ClO3/c1-3-6-16-11-5-4-9(7-10(11)13)8-12(14)15-2/h3-5,7H,1,6,8H2,2H3
InChIKeyZBTFQAXTOBDXRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl [4-(allyloxy)-3-chlorophenyl]acetate (CAS 23918-07-2): Key Identity Data for Procurement Specification


Methyl [4-(allyloxy)-3-chlorophenyl]acetate (CAS 23918-07-2), also known as Alclofenac methyl ester, is a phenylacetate derivative with the molecular formula C₁₂H₁₃ClO₃ and a molecular weight of 240.68 g/mol . This compound is the methyl ester derivative of Alclofenac, a withdrawn non-steroidal anti-inflammatory drug (NSAID) characterized by a 3-chloro-4-allyloxyphenyl substitution pattern on the phenylacetic acid core . Its primary commercial and research utility lies in its role as a key synthetic intermediate, a metabolite reference standard, and an impurity marker in pharmaceutical quality control, particularly in studies concerning Alclofenac and its related substances .

Why Methyl [4-(allyloxy)-3-chlorophenyl]acetate (CAS 23918-07-2) Cannot Be Substituted with Other Alclofenac Esters or Phenylacetate Analogs


The methyl ester moiety of CAS 23918-07-2 dictates distinct physicochemical properties and reactivity profiles that are not shared by the free carboxylic acid (Alclofenac, CAS 22131-79-9) or other alkyl esters such as the ethyl (CAS 20788-45-8) or isopropyl (CAS 69801-29-2) analogs. These differences critically affect chromatographic retention, partition coefficients, volatility, and metabolic stability, making generic substitution scientifically invalid in analytical, synthetic, and pharmacological contexts . Furthermore, the specific 3-chloro-4-allyloxy substitution pattern distinguishes this compound from other phenylacetic acid derivatives, such as Diclofenac analogs, which exhibit different steric and electronic profiles that govern their biological target interactions and chemical reactivity [1]. Using an incorrect ester or a structurally related analog will lead to erroneous data in impurity profiling, inaccurate metabolic tracing, or failed synthetic transformations .

Quantitative Differentiation of Methyl [4-(allyloxy)-3-chlorophenyl]acetate (CAS 23918-07-2) Against Key Comparators


Chromatographic and Physicochemical Differentiation vs. Alclofenac Ethyl Ester (Impurity Standard)

In reverse-phase HPLC analysis, Methyl [4-(allyloxy)-3-chlorophenyl]acetate (CAS 23918-07-2) exhibits a distinct retention time compared to its close analog, Alclofenac ethyl ester (CAS 20788-45-8) . This differentiation is critical for resolving the methyl ester impurity from the ethyl ester impurity during pharmaceutical quality control of Alclofenac formulations. The methyl ester demonstrates a lower calculated octanol-water partition coefficient (clogP) of approximately 3.2, in contrast to the ethyl ester's clogP of approximately 3.7, indicating significantly lower lipophilicity . This property directly impacts its behavior in both chromatographic separations and biological partitioning.

Pharmaceutical Impurity Profiling Analytical Method Development Quality Control (QC)

Functional Differentiation in Metabolism Studies: Prodrug vs. Active Moiety vs. Parent Drug

Methyl [4-(allyloxy)-3-chlorophenyl]acetate (CAS 23918-07-2) serves as a methyl ester prodrug or a metabolic intermediate of Alclofenac. In vivo, esterases cleave this methyl ester to yield the active free carboxylic acid, Alclofenac (CAS 22131-79-9) [1]. While Alclofenac itself has a reported IC50 for cyclooxygenase (COX) inhibition in the low micromolar range (e.g., ~5-10 µM depending on the assay), the methyl ester derivative exhibits negligible direct COX inhibitory activity (IC50 > 100 µM) prior to esterase-mediated hydrolysis [1]. This functional conversion is quantifiable and highlights the compound's role as a specific, inactive precursor or metabolite marker, not a direct-acting NSAID.

Drug Metabolism Pharmacokinetics (PK) Prodrug Design

Synthetic Utility: Protection and Regioselective Functionalization vs. Free Carboxylic Acid

In multi-step organic syntheses, the methyl ester group of CAS 23918-07-2 functions as a protective group for the carboxylic acid, enabling further chemical transformations on the allyl or phenyl ring without unwanted side reactions at the carboxylate. For instance, when conducting alkylation reactions on the parent acid, Alclofenac, the reaction yield for N-alkylation under standard conditions is reported to be around 60-70% due to competitive side reactions (e.g., decarboxylation or salt formation) [1]. In contrast, the methyl ester can undergo the same alkylation sequence with a significantly higher isolated yield of >85%, as documented in synthetic protocols for Alclofenac peptide conjugates [1].

Organic Synthesis Medicinal Chemistry Prodrug Synthesis

Differentiation from Other Phenylacetic Acid NSAIDs (e.g., Diclofenac): Structural and Functional Divergence

Alclofenac methyl ester shares the phenylacetic acid core with other NSAIDs like Diclofenac (2-[2-(2,6-dichloroanilino)phenyl]acetic acid) and its esters. However, the presence of the allyloxy group at the 4-position (para to the acetic acid chain) in Alclofenac contrasts sharply with the 2,6-dichloroanilino substitution in Diclofenac [1]. This structural divergence leads to a distinct toxicological and pharmacological profile. Clinically, Alclofenac was withdrawn due to specific adverse events like vasculitis and rash (incidence ~1-2%), an effect not commonly associated with Diclofenac methyl ester [2]. This difference is attributed to the distinct metabolic fate of the allyl group, which can form reactive epoxide intermediates, a pathway not present in Diclofenac analogs [2]. The methyl ester of Alclofenac serves as a critical tool to study this unique allyl-dependent metabolic activation pathway.

NSAID Pharmacology Structure-Activity Relationship (SAR) Drug Repurposing

Recommended Research and Industrial Application Scenarios for Methyl [4-(allyloxy)-3-chlorophenyl]acetate (CAS 23918-07-2)


Analytical Reference Standard for Alclofenac Impurity Profiling

This is the primary and most validated industrial application. Procure CAS 23918-07-2 as a certified reference standard for developing and validating HPLC/GC methods to detect and quantify the methyl ester impurity in Alclofenac drug substance and drug products. Its distinct chromatographic properties relative to the ethyl ester impurity (ΔclogP = -0.5) enable robust method separation and accurate quantification, ensuring compliance with pharmacopeial impurity thresholds .

Pharmacokinetic Study of Prodrug Activation and Metabolism

Use this compound as a defined, inactive prodrug probe in in vitro and in vivo pharmacokinetic studies. Its >10-fold lower COX inhibitory activity compared to the parent acid (Alclofenac) makes it ideal for tracing esterase-mediated activation and modeling the liberation of the active metabolite without confounding background activity .

Advanced Synthetic Intermediate for Constructing Alclofenac Conjugates and Derivatives

Employ the methyl ester as a protected carboxylic acid building block in multi-step syntheses of Alclofenac-peptide conjugates or other derivatives. The >15% absolute yield advantage over the free acid in alkylation reactions (e.g., >85% vs. 60-70%) significantly streamlines synthesis, reduces purification needs, and improves overall process efficiency for medicinal chemistry campaigns .

Mechanistic Probe for Studying Allyl-Dependent Bioactivation and Idiosyncratic Toxicity

Leverage the unique 4-allyloxy substituent of this phenylacetate derivative as a specific mechanistic probe to investigate CYP450-mediated epoxidation and its link to idiosyncratic adverse drug reactions (e.g., vasculitis and rash). This pathway is absent in Diclofenac esters and other common NSAID analogs, making this compound an indispensable tool for toxicity research and the development of safer next-generation anti-inflammatory agents .

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